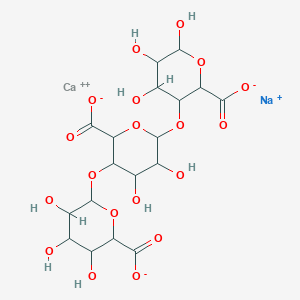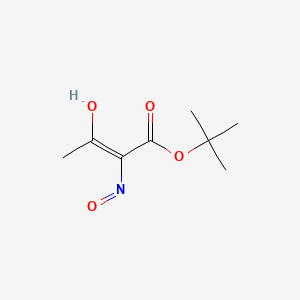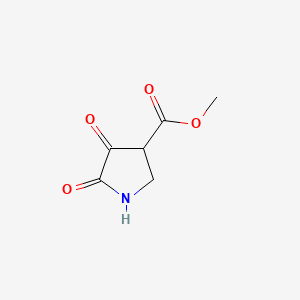
5-Chloroindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloroindole is a halogenated derivative of indole, characterized by the presence of a chlorine atom at the fifth position of the indole ring. Indole itself is a fundamental heterocyclic compound found in many natural products and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Chloroindole can be synthesized using various methods. One common approach involves the use of 3-chlorobenzaldehyde as a starting reagent. The synthesis typically involves a series of reactions, including cyclization and halogenation, under controlled conditions to ensure the selective introduction of the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions: 5-Chloroindole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by other nucleophiles, such as amines or thiols, to form various substituted indole derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used under controlled temperatures and solvent conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Nucleophilic Substitution: Nucleophiles such as amines or thiols are used in the presence of a base or catalyst to facilitate the substitution reaction.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have different functional groups attached to the indole ring, enhancing their chemical and biological properties .
Aplicaciones Científicas De Investigación
5-Chloroindole has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 5-Chloroindole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparación Con Compuestos Similares
- 4-Chloroindole
- 5-Bromoindole
- 7-Chloroindole
- 5-Fluoroindole
Comparison: 5-Chloroindole is unique due to the specific position of the chlorine atom, which can influence its reactivity and biological activity compared to other halogenated indoles. For instance, this compound may exhibit different binding affinities to biological targets or different reactivity in chemical reactions compared to 4-Chloroindole or 5-Bromoindole .
Propiedades
Número CAS |
17433-32-1 |
|---|---|
Fórmula molecular |
C12H10BrClO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





